molecular formula C4H3ClN4O4 B14465092 5-Chloro-1-methyl-2,4-dinitro-1H-imidazole CAS No. 72255-88-0

5-Chloro-1-methyl-2,4-dinitro-1H-imidazole

Cat. No.: B14465092
CAS No.: 72255-88-0
M. Wt: 206.54 g/mol
InChI Key: JRSJMKIMLULFBD-UHFFFAOYSA-N
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Description

5-Chloro-1-methyl-2,4-dinitro-1H-imidazole is a heterocyclic compound with significant importance in various scientific fields. This compound is characterized by the presence of a chloro group, a methyl group, and two nitro groups attached to an imidazole ring. The unique structure of this compound makes it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-methyl-2,4-dinitro-1H-imidazole typically involves nitration and chlorination reactions. One common method involves the nitration of 1-methylimidazole followed by chlorination. The nitration is usually carried out using a mixture of nitric acid and sulfuric acid, which introduces nitro groups at the 2 and 4 positions of the imidazole ring. Subsequent chlorination with reagents like thionyl chloride or phosphorus pentachloride introduces the chloro group at the 5 position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-methyl-2,4-dinitro-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Chloro-1-methyl-2,4-dinitro-1H-imidazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Chloro-1-methyl-2,4-dinitro-1H-imidazole involves interactions with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the inhibition of enzymes, disruption of cellular processes, and induction of oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1-methyl-4-nitroimidazole: Similar structure but with only one nitro group.

    1-Methyl-2,4-dinitroimidazole: Lacks the chloro group.

    4,5-Dinitro-1H-imidazole: Lacks the methyl and chloro groups

Uniqueness

5-Chloro-1-methyl-2,4-dinitro-1H-imidazole is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

72255-88-0

Molecular Formula

C4H3ClN4O4

Molecular Weight

206.54 g/mol

IUPAC Name

5-chloro-1-methyl-2,4-dinitroimidazole

InChI

InChI=1S/C4H3ClN4O4/c1-7-2(5)3(8(10)11)6-4(7)9(12)13/h1H3

InChI Key

JRSJMKIMLULFBD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(N=C1[N+](=O)[O-])[N+](=O)[O-])Cl

Origin of Product

United States

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